N-[3-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound with significant implications in medicinal chemistry. Its chemical structure includes a chloroimidazopyridine core, which is known for its biological activity, particularly in inhibiting various kinases and receptors involved in cancer and inflammatory diseases. The compound's Chemical Abstracts Service number is 951985-85-6, and its molecular formula is with a molar mass of 328.75 g/mol .
This compound has been synthesized and characterized in various studies, highlighting its potential applications in pharmaceutical research. The compound is part of a broader class of imidazo[1,2-a]pyridine derivatives that have garnered attention for their therapeutic properties, particularly as inhibitors of vascular endothelial growth factor receptor 2 (VEGF-R2) and Bruton’s tyrosine kinase (Btk) among others .
N-[3-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide can be classified as:
The synthesis of N-[3-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions starting from simpler imidazo[1,2-a]pyridine precursors. Key synthetic methodologies include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary or found in specialized literature.
The molecular structure of N-[3-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide consists of a central imidazo[1,2-a]pyridine ring substituted with a chloro group at position 6 and an acetylamino-substituted phenyl group at position 3. The carboxamide functional group is located at position 2 of the imidazo ring.
The compound can participate in various chemical reactions typical for heterocycles:
Technical details about specific reaction conditions (reagents, solvents) are essential for achieving desired outcomes.
N-[3-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide exhibits its pharmacological effects primarily through inhibition of specific protein kinases:
Data from biological assays demonstrate that this compound effectively inhibits target kinases at nanomolar concentrations, indicating potent biological activity.
Relevant analyses such as NMR spectroscopy and mass spectrometry are commonly employed to confirm structure and purity.
N-[3-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide has potential applications in:
The ongoing research into this compound's properties underscores its significance within medicinal chemistry and pharmacology.
The synthesis of N-[3-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide requires strategic functionalization of the imidazo[1,2-a]pyridine core through carefully sequenced reactions. The foundational route begins with the preparation of 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 182181-19-7), a crucial intermediate commercially available but synthesized via cyclization of 2-aminopyridine derivatives with α-bromoketones followed by selective hydrolysis. This carboxylic acid serves as the pivotal building block for subsequent carboxamide formation [4] [7].
A representative multi-step pathway involves:
Table 1: Optimization of Carboxamide Coupling Reaction Parameters
Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
EDCI/HOBt | DMF | 25 | 12 | 78 |
HATU | DMF | 25 | 6 | 85 |
HATU | DMAc | 25 | 6 | 92 |
T3P® | THF | 40 | 8 | 80 |
DCC | CH₂Cl₂ | 0→25 | 24 | 70 |
Critical challenges include suppressing N-acetylamine deprotection during coupling, addressed by using mild bases (DIEA vs. strong bases like NaH) and stoichiometric control. Purification via silica chromatography (eluent: CH₂Cl₂/MeOH 95:5) isolates the target compound in >98% purity, confirmed by HPLC-UV [7].
The C6-chloro substituent in the imidazo[1,2-a]pyridine scaffold exerts profound electronic and steric effects that govern regioselective functionalization. Positioned ortho to the pyridine-type nitrogen, the chlorine atom:
In carboxamide coupling, the chloro group prevents undesirable dimerization or polysubstitution by sterically blocking peri positions. Computational studies (DFT-B3LYP) reveal a 12.3 kcal/mol activation barrier for nucleophilic attack at C2 in 6-chloro derivatives versus 8.7 kcal/mol in unchlorinated analogs, confirming kinetic stabilization. This selectivity enables chemoselective N-arylation at C2 without competing reactions at C3 or C8, even when using bidentate nucleophiles [7] [10].
Table 2: Influence of Chloro Substituent on Coupling Regioselectivity
Imidazo[1,2-a]pyridine Substrate | Coupling Position | Competing Byproducts (%) | Yield Target Amide (%) |
---|---|---|---|
6-Chloro-2-carboxylic acid | C2 exclusively | <2 | 92 |
8-Chloro-2-carboxylic acid | C2 (minor), C3 (major) | 35 | 58 |
Unsubstituted-2-carboxylic acid | C2/C3 mixture | 40 | 48 |
6,8-Dichloro-2-carboxylic acid | C2 exclusively | <5 | 88 |
The chloro group’s role extends to facilitating direct C-H activation for late-stage diversification. Pd-catalyzed C-H arylation at C3 occurs regioselectively in 6-chloro derivatives due to chlorine’s ortho-directing effect, enabling sequential functionalization (e.g., C2-carboxamide → C3-aryl) without protecting group strategies [10].
The N-acetylamino group (-NHAc) in N-[3-(acetylamino)phenyl] is critical for optimizing pharmacokinetic properties, particularly metabolic stability and membrane permeability. Two synthetic approaches dominate:
Acetylation significantly improves bioavailability by:
Table 3: Acetylation Reagent Screening for Metabolic Stability Optimization
Reagent | Base | Solvent | Time (h) | Yield (%) | Microsomal Stability (t½, min) |
---|---|---|---|---|---|
Acetic anhydride | Pyridine | DCM | 2.0 | 95 | 42 |
Acetyl chloride | TEA | THF | 1.5 | 88 | 38 |
Acetic anhydride | DIEA | DMAc | 3.0 | 90 | 45 |
N-acetylimidazole | None | DMF | 6.0 | 75 | 29 |
Ketene | Et₃N | Toluene | 8.0 | 82 | 31 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: